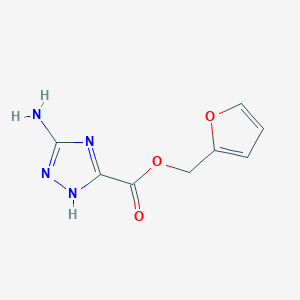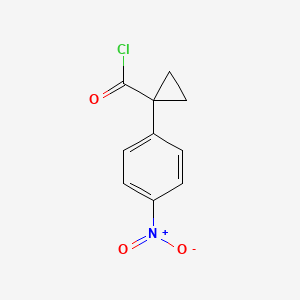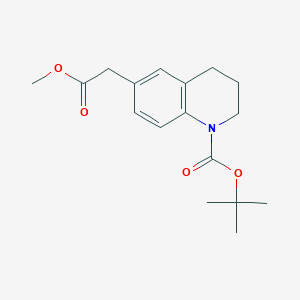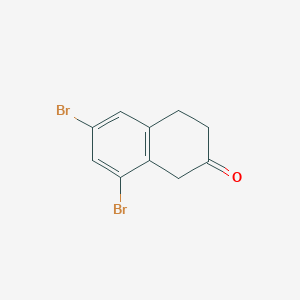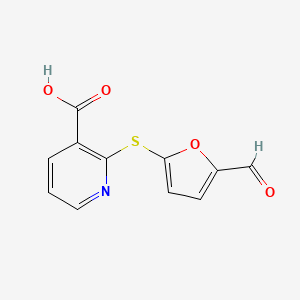
2-((5-Formylfuran-2-yl)thio)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Formylfuran-2-yl)thio)nicotinic acid is an organic compound that features a furan ring substituted with a formyl group and a thiol group attached to a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-formylfuran-2-boronic acid with a thiol-containing nicotinic acid derivative under Suzuki-Miyaura coupling conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((5-Formylfuran-2-yl)thio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or disulfides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-((5-Carboxyfuran-2-yl)thio)nicotinic acid.
Reduction: 2-((5-Hydroxymethylfuran-2-yl)thio)nicotinic acid.
Substitution: Various thioether or disulfide derivatives depending on the substituent used.
Scientific Research Applications
2-((5-Formylfuran-2-yl)thio)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-((5-Formylfuran-2-yl)thio)nicotinic acid largely depends on its interaction with biological targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiol group can also interact with metal ions or form disulfide bonds, affecting the redox state of cells and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Formylfuran-2-boronic acid: Shares the furan ring and formyl group but lacks the thiol and nicotinic acid moieties.
2-((5-Formylfuran-2-yl)thio)benzoic acid: Similar structure but with a benzoic acid moiety instead of nicotinic acid.
5-Formyl-2-furanylboronic acid: Another boronic acid derivative with similar reactivity.
Uniqueness
2-((5-Formylfuran-2-yl)thio)nicotinic acid is unique due to the combination of the furan ring, formyl group, thiol group, and nicotinic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C11H7NO4S |
|---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
2-(5-formylfuran-2-yl)sulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H7NO4S/c13-6-7-3-4-9(16-7)17-10-8(11(14)15)2-1-5-12-10/h1-6H,(H,14,15) |
InChI Key |
WGSINTCXYBPSBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(O2)C=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12870276.png)
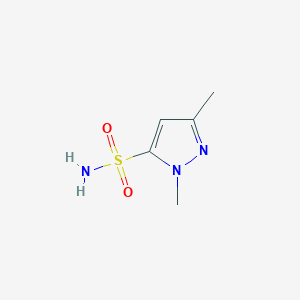
![2-Amino-3-(1,3-benzoxazol-2-yl)-6-methyl-4-nitro-1-pentylpyrrolo[2,3-d]pyridazin-7-one](/img/structure/B12870282.png)

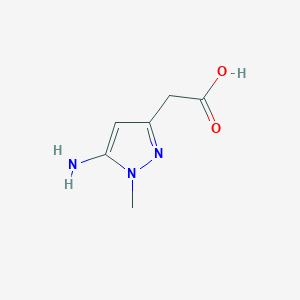
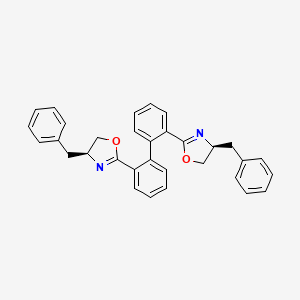
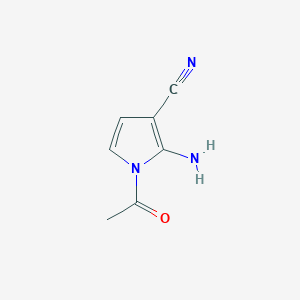
![7-Ethylbenzo[d]oxazol-2-amine](/img/structure/B12870315.png)

